molecular formula C19H20O4 B128578 Bis(4-glycidyloxyphenyl)methane CAS No. 2095-03-6

Bis(4-glycidyloxyphenyl)methane

Cat. No. B128578
CAS RN: 2095-03-6
M. Wt: 312.4 g/mol
InChI Key: XUCHXOAWJMEFLF-UHFFFAOYSA-N
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Description

Bis(4-glycidyloxyphenyl)methane is a compound that is not directly discussed in the provided papers. However, the papers do discuss various bisphenol derivatives and their chemistry, which can be related to the structure and reactivity of bis(4-glycidyloxyphenyl)methane. For instance, bisphenol derivatives are known to be key intermediates in the synthesis of polymers and have applications in the production of epoxy resins .

Synthesis Analysis

The synthesis of bisphenol derivatives typically involves the condensation of phenolic compounds with aldehydes or ketones. In the context of the provided papers, bis(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes are synthesized and characterized, which suggests a similar synthetic approach could be applied to bis(4-glycidyloxyphenyl)methane . Additionally, thioether glycidyl resins are produced by condensation reactions with epichlorohydrin, which is a related epoxide to glycidyl groups .

Molecular Structure Analysis

The molecular structure of bisphenol derivatives is characterized by the presence of two phenolic groups connected by a bridging carbon. The papers describe the X-ray crystal structures of various bisphenol derivatives, which can provide insights into the potential structure of bis(4-glycidyloxyphenyl)methane. For example, the quinone derivative of bisphenol adopts a non-centrosymmetric topology .

Chemical Reactions Analysis

Bisphenol derivatives can undergo a variety of chemical reactions, including oxidation and coupling reactions. The papers mention the Suzuki cross-coupling reactions catalyzed by transition metal complexes of bisphenol derivatives . This indicates that bis(4-glycidyloxyphenyl)methane could potentially participate in similar cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenol derivatives are influenced by their molecular structure. The papers discuss the properties of thioether glycidyl resins, such as yield, epoxide content, and chlorine content, which are relevant to the analysis of bis(4-glycidyloxyphenyl)methane . Additionally, the estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structures is reported, suggesting that the substitution pattern on the phenyl rings can significantly affect the biological activity of these compounds .

Scientific Research Applications

Catalytic Applications

Bis(4-glycidyloxyphenyl)methane has been utilized in catalytic applications. For instance, a study demonstrated the use of room temperature ionic liquid choline chloride–oxalic acid as a catalyst for the transformation of organic reactions, including the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin)methanes (Yadav & Shankarling, 2014).

Biodegradation Studies

Bis(4-glycidyloxyphenyl)methane's biodegradation has been a subject of interest. Danzl et al. (2009) investigated the biodegradation behaviors of bisphenol A, bisphenol F, and bisphenol S in seawater, providing insights into the environmental impact and degradation efficiency of these compounds (Danzl et al., 2009).

Synthetic Applications

The compound has been used in various synthetic applications. A study by Sarma and Baruah (2004) detailed the synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, which are precursors for three-state indicators, highlighting the compound's potential in materials science (Sarma & Baruah, 2004).

Sensor Development

Bis(4-glycidyloxyphenyl)methane has been explored in the development of colorimetric sensors. He et al. (2006) researched the use of oxidized bis(indolyl)methane as a chromogenic sensing molecule for detecting fluoride ions and weak acidic species (He et al., 2006).

Chemical and Biological Activity

The compound's derivatives have been studied for their chemical and biological activities. Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, investigating their structure and biological activity (Li et al., 2010).

Polymerization Catalyst

It has also been used as a polymerization catalyst. In a study by Alesso et al. (2012), bis(pyrazol-1-yl)methane compounds were prepared and their coordination to titanium and zirconium compounds was explored for polymerization activity (Alesso et al., 2012).

Safety And Hazards

Bis(4-glycidyloxyphenyl)methane has several hazard statements: H315 - H317 - H319 - H335 - H410. The precautionary statements include: P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 .

properties

IUPAC Name

2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h1-8,18-19H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCHXOAWJMEFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65581-98-8
Record name Bis(4-glycidyloxyphenyl)methane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65581-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4044872
Record name Bis[4-(glycidyloxy)phenyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-glycidyloxyphenyl)methane

CAS RN

2095-03-6
Record name Bis(4-glycidyloxyphenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-glycidyloxyphenyl)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[4-(glycidyloxy)phenyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[methylenebis(p-phenyleneoxymethylene)]bisoxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.598
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Record name BIS(4-GLYCIDYLOXYPHENYL)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3625OQU1K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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